molecular formula C14H22N2O3S B11177823 N-[4-(hexylsulfamoyl)phenyl]acetamide

N-[4-(hexylsulfamoyl)phenyl]acetamide

Cat. No.: B11177823
M. Wt: 298.40 g/mol
InChI Key: NZSVNJHEGIKNHK-UHFFFAOYSA-N
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Description

N-[4-(Hexylsulfamoyl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry research, integrating both acetamide and sulfonamide pharmacophores within a single scaffold. Compounds featuring this core structure are frequently investigated for their potential to modulate enzyme activity . Recent studies on analogous acetamide-sulfonamide conjugates have demonstrated potent inhibitory activity against the urease enzyme, which is a key target in the treatment of pathological conditions caused by Helicobacter pylori and other urease-producing bacteria . The mechanism of action for such inhibitors often involves binding to the enzyme's active site, potentially interacting with critical nickel ions and forming hydrogen bonds with adjacent amino acid residues, thereby preventing the hydrolysis of urea . The distinctive structure of this compound, characterized by a hexyl chain linked to a sulfamoylphenylacetamide core, contributes to its physicochemical properties and binding affinity. The sulfonamide group (-SO2NH-) is a common feature in many biologically active molecules and is known to confer a wide range of pharmacological properties, including antimicrobial, anti-carbonic anhydrase, and anti-diabetic activities . Similarly, the acetamide moiety is a privileged structure in clinical drugs, found in agents used for pain management, inflammation control, and as antiviral prodrugs . This combination makes this compound a valuable scaffold for developing novel therapeutic agents and biochemical probes. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for more complex molecular entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C14H22N2O3S/c1-3-4-5-6-11-15-20(18,19)14-9-7-13(8-10-14)16-12(2)17/h7-10,15H,3-6,11H2,1-2H3,(H,16,17)

InChI Key

NZSVNJHEGIKNHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-[4-(hexylsulfamoyl)phenyl]acetamide

Synthesis of Key Precursors: 4-(acetylamino)benzenesulfonyl chloride and Hexylamine (B90201)

The successful synthesis of the target compound relies on the efficient preparation of two primary building blocks: 4-(acetylamino)benzenesulfonyl chloride and hexylamine.

4-(acetylamino)benzenesulfonyl chloride: This crucial intermediate is classically synthesized from acetanilide (B955). The most common method involves the electrophilic substitution reaction of acetanilide with an excess of chlorosulfonic acid. nih.gov The reaction is typically performed at elevated temperatures to ensure the completion of the sulfonation and subsequent conversion to the sulfonyl chloride. nih.gov An alternative approach involves the use of thionyl chloride in conjunction with chlorosulfonic acid, which can facilitate the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride. acs.org

A patented two-stage method based on continuous flow reaction has also been developed to improve safety and efficiency. acs.org This process utilizes a microchannel reactor with two distinct temperature zones; a lower temperature for the initial sulfonation of acetanilide to favor the para-isomer, followed by a higher temperature zone to promote the formation of the sulfonyl chloride. acs.org This method offers better control over the highly exothermic reaction and can reduce the amount of byproducts. acs.org

Hexylamine: This primary aliphatic amine can be prepared through several industrial methods. nih.gov One common route is the reductive amination of hexanal. Another major industrial preparation involves the alkylation of ammonia (B1221849). nih.gov Modern techniques also include the catalytic hydrogenation of hexanenitrile (B147006) over a catalyst such as Raney nickel. nih.gov For laboratory-scale synthesis, the Gabriel synthesis, using potassium phthalimide (B116566) and a hexyl halide, provides a reliable route to the primary amine.

Coupling Reactions and Reaction Optimization Strategies

The final step in the synthesis of this compound is the coupling of 4-(acetylamino)benzenesulfonyl chloride with hexylamine. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal and organic chemistry. researchgate.net The reaction proceeds via nucleophilic attack of the primary amine (hexylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net Common bases include pyridine (B92270) or triethylamine, and the reaction is often performed in aprotic solvents like acetone (B3395972) or dichloromethane. researchgate.netresearchgate.net

Reaction Optimization: Optimization of this coupling reaction is crucial for maximizing yield and purity. Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. A range of aprotic solvents can be screened.

Base: The strength and stoichiometry of the base are critical. A slight excess of a non-nucleophilic base is generally preferred to prevent side reactions.

Temperature: The reaction is often run at room temperature, but gentle heating or cooling may be required depending on the reactivity of the specific substrates.

Stoichiometry: Using a slight excess of the amine or sulfonyl chloride can be explored to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

ParameterConditionRationale
Reactants 4-(acetylamino)benzenesulfonyl chloride, HexylamineKey precursors for the target molecule.
Solvent Dichloromethane, Acetone, TetrahydrofuranAprotic solvents to avoid reaction with the sulfonyl chloride.
Base Pyridine, Triethylamine, DiisopropylethylamineTo neutralize HCl byproduct and drive the reaction forward.
Temperature 0°C to Room TemperatureTo control the reaction rate and minimize side product formation.
Work-up Aqueous wash, extraction, and crystallization/chromatographyTo isolate and purify the final product.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several green methodologies can be applied to the synthesis of sulfonamides like this compound. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Aqueous Synthesis: Performing the coupling reaction in water instead of organic solvents is a significant green improvement. This method often uses a base like sodium carbonate and allows for simple product isolation by filtration after acidification. rsc.orgsci-hub.se

Solvent-Free Synthesis: Mechanochemistry, which involves grinding solid reactants together, offers a completely solvent-free alternative. rsc.org This technique can be applied to the reaction between a sulfonyl chloride and an amine. Another solvent-free approach involves using solid supports like silica (B1680970) gel or montmorillonite (B579905) K10, which can catalyze the reaction, sometimes with microwave assistance to reduce reaction times. researchgate.net

Catalytic Approaches: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant catalytic approach. Here, an alcohol can be used as the alkylating agent in place of an alkyl halide. acs.org A manganese or ruthenium catalyst, for example, can temporarily oxidize the alcohol to an aldehyde, which then forms an imine with a primary sulfonamide, and is subsequently reduced by the catalyst, regenerating the catalyst and producing water as the only byproduct. acs.orgacs.org This avoids the use of pre-functionalized and potentially toxic alkylating agents.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The structural framework of this compound offers multiple points for modification to create novel analogues with potentially altered physicochemical properties and biological activities.

Rational Design Principles for Structural Modification

The design of new analogues is guided by structure-activity relationship (SAR) principles established for the broader class of sulfonamides. nih.gov The primary goal is to systematically modify the three main components of the molecule—the substituted phenyl ring, the sulfamoyl group, and the acetamide (B32628) moiety—to modulate properties such as hydrophobicity, electronic character, and hydrogen bonding capacity. nih.govacs.org

Phenyl Ring Substitution: Introducing various substituents (e.g., alkyl, alkoxy, halogen, nitro groups) on the phenyl ring can alter the electronic properties of the entire molecule. This can influence the pKa of the sulfonamide NH, which is often crucial for biological activity. slideshare.netyoutube.com

Acetamide Moiety Alteration: The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) or even more complex functionalities. This can modify the hydrogen bonding potential and steric bulk on this side of the molecule. rjptonline.org

Molecular MoietyModification StrategyPotential Impact
Phenyl Ring Introduction of electron-donating or -withdrawing groups.Alters pKa of sulfonamide; modifies electronic properties.
Sulfamoyl N-Alkyl Group Varying alkyl chain length, branching, or introducing rings.Modulates lipophilicity and steric interactions.
Acetamide Group Replacing acetyl with other acyl or functional groups.Changes hydrogen bonding capacity and steric bulk.

Synthetic Pathways for Substituted Phenyl, Sulfamoyl, and Acetamide Moieties

The synthesis of novel analogues requires versatile chemical pathways that allow for the introduction of diverse functional groups.

Substituted Phenyl Analogues: These are most readily synthesized by starting with appropriately substituted anilines. The substituted aniline (B41778) is first acetylated to form the corresponding acetanilide derivative. This is then subjected to chlorosulfonation to generate the substituted 4-(acetylamino)benzenesulfonyl chloride. google.com This precursor can then be coupled with hexylamine.

Substituted Sulfamoyl Analogues: To modify the sulfamoyl portion, 4-(acetylamino)benzenesulfonyl chloride is reacted with a diverse range of primary or secondary amines instead of hexylamine. This allows for the introduction of various alkyl, aryl, or heterocyclic groups at the N-position of the sulfonamide. researchgate.netresearchgate.net

Substituted Acetamide Analogues: Modification of the acetamide group can be achieved by starting with 4-aminobenzenesulfonamide. The sulfonamide nitrogen is first protected, then the free amino group is acylated with a variety of acid chlorides or anhydrides. Subsequent deprotection and reaction of the resulting 4-(acylamino)benzenesulfonyl chloride with hexylamine would yield the desired analogue. Alternatively, direct N-alkylation of a pre-formed sulfonamide followed by modification of the acetamide group could be explored. rjptonline.org

Exploration of Heterocyclic Incorporations into the Core Structure

The chemical architecture of this compound offers several potential sites for modification to incorporate heterocyclic rings. Research on analogous compounds has primarily focused on leveraging functional groups, such as chloroacetamide or acetyl moieties, as versatile precursors for a range of chemical transformations. These transformations include condensation reactions, cyclizations, and substitution reactions to yield diverse heterocyclic systems, including thiazoles, pyrazoles, triazoles, and thiadiazoles. uobaghdad.edu.iquea.ac.uk

One prominent strategy involves the use of an N-(4-acetylphenyl)-2-chloroacetamide derivative as a key intermediate. uea.ac.uk This precursor allows for sequential reactions, first at the chloroacetamide position and subsequently at the acetyl group, to introduce and form heterocyclic structures. For instance, the chlorine atom can be displaced by a sulfur nucleophile, such as 2-mercaptobenzothiazole. The resulting sulfide (B99878) intermediate can then undergo a condensation reaction at its acetyl group with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to form more complex heterocyclic systems. uea.ac.uk

Another effective method is the construction of thiazole (B1198619) rings onto a phenylacetamide core. This can be achieved by first converting an amino-substituted phenylacetamide into a thiourea (B124793), which is then condensed with an α-halocarbonyl compound to form the 2-aminothiazole (B372263) ring. nih.gov This approach highlights a multi-step synthesis that builds the heterocyclic moiety directly onto the core structure.

Furthermore, direct amidation reactions between a heterocyclic carboxylic acid and an amino-functionalized phenyl sulfonamide, such as sulfanilamide, represent a straightforward approach to link pre-formed heterocyclic rings to the core structure. nih.gov This method is particularly useful for incorporating complex heterocycles like thienopyrroles and furanopyrroles.

The following data tables summarize key research findings and methodologies for these transformations on related structures.

Table 1: Synthesis of Pyrazole (B372694) and Thiazolinone Derivatives

This table outlines a synthetic pathway starting from an N-(4-acetylphenyl) derivative to incorporate benzothiazole, which is then used to form pyrazole and thiazolinone rings. uea.ac.uk

StepStarting MaterialReagent(s)ProductDescription
1N-(4-acetylphenyl)-2-chloroacetamide2-Mercaptobenzothiazole, K₂CO₃, AcetoneN-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamideNucleophilic substitution of the chlorine atom by the sulfur of 2-mercaptobenzothiazole.
2aProduct of Step 1Phenylhydrazine, EthanolN-(4-(1-(2-phenylhydrazono)ethyl)phenyl)-2-(benzothiazol-2-ylthio)acetamideCondensation reaction at the acetyl group to form a phenylhydrazone.
2bProduct of Step 1Thiosemicarbazide, Ethanol, Acetic acidN-(4-(1-(thiosemicarbazono)ethyl)phenyl)-2-(benzothiazol-2-ylthio)acetamideCondensation reaction at the acetyl group to form a thiosemicarbazone.
3aProduct of Step 2aVilsmeier reagent (POCl₃/DMF)N-(4-(1-(1-phenyl-4-formyl-1H-pyrazol-3-yl))phenyl)-2-(benzothiazol-2-ylthio)acetamideCyclization and formylation of the phenylhydrazone to yield a 4-formylpyrazole derivative.
3bProduct of Step 2bEthyl bromoacetate (B1195939), Sodium acetate, Acetic acidN-(4-(1-(4-oxo-3-(thiosemicarbazono)thiazolidin-2-ylidene)ethyl)phenyl)-2-(benzothiazol-2-ylthio)acetamideCyclization of the thiosemicarbazone with ethyl bromoacetate to form a thiazolin-4-one derivative.

Table 2: Synthesis of Thiazole Derivatives from a Phenylacetamide Precursor

This table details the Hantzsch thiazole synthesis methodology adapted for a phenylacetamide core structure. nih.gov

StepStarting MaterialReagent(s)ProductDescription
14-Amino-N-phenylacetamideThiophosgene (CSCl₂)4-Isothiocyanato-N-phenylacetamideConversion of the primary amine to an isothiocyanate.
2Product of Step 1Ammonia (NH₃)1-(4-Acetamidophenyl)thioureaReaction of the isothiocyanate with ammonia to form a thiourea derivative.
3Product of Step 2α-BromoacetophenoneN-(4-((4-phenylthiazol-2-yl)amino)phenyl)acetamideCyclocondensation with an α-haloketone to form the final thiazole-containing compound.

Table 3: Incorporation of Heterocyclic Carboxamides

This table illustrates the direct coupling of heterocyclic acids with sulfanilamide, a structural analog of the sulfonamide portion of the target compound. nih.gov

StepStarting Material 1Starting Material 2Reagent(s)ProductDescription
14-Alkyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidSulfanilamideEDCI, HOBt, DIPEA, DMFN-(4-sulfamoylphenyl)-4-alkyl-4H-furo[3,2-b]pyrrole-5-carboxamideAmide bond formation between the heterocyclic carboxylic acid and the amino group of sulfanilamide.
24-Alkyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidSulfanilamideEDCI, HOBt, DIPEA, DMFN-(4-sulfamoylphenyl)-4-alkyl-4H-thieno[3,2-b]pyrrole-5-carboxamideAmide bond formation between the heterocyclic carboxylic acid and the amino group of sulfanilamide.

These established synthetic routes demonstrate the feasibility of incorporating a wide variety of heterocyclic systems into phenylacetamide sulfonamide scaffolds. By adapting these methodologies, novel derivatives of this compound can be designed and synthesized for further scientific investigation.

Comprehensive Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques for N-[4-(hexylsulfamoyl)phenyl]acetamide and its Derivatives

Spectroscopic analysis is fundamental to the structural confirmation of synthesized organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, create a complete picture of the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on extensive data from analogous structures containing acetamide (B32628) and N-alkyl-benzenesulfonamide moieties. nih.govrsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the central phenyl ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electronic effects of the acetamido and sulfamoyl substituents. The N-H protons of the acetamide and sulfonamide groups would likely appear as singlets, with their chemical shifts being sensitive to solvent and concentration. The hexyl chain would produce a series of signals in the upfield region (δ 0.8-3.5 ppm), including a characteristic triplet for the terminal methyl group. The acetamide methyl group would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum is expected to show signals for the two carbonyl and aromatic carbons in the downfield region (δ 120-170 ppm). The six carbons of the hexyl chain and the single methyl carbon of the acetamide group would be found in the upfield region (δ 10-60 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetamide CH₃~2.1 (singlet)~24
Acetamide C=O-~169
Acetamide NH~10.0 (singlet)-
Phenyl C1-NH-~142
Phenyl C2,6-H~7.7 (doublet)~120
Phenyl C3,5-H~7.8 (doublet)~129
Phenyl C4-S-~138
Sulfonamide NHVariable (singlet)-
Sulfonamide N-CH₂~3.0 (triplet)~45
Hexyl CH₂ (x4)~1.2-1.6 (multiplets)~22-31
Hexyl CH₃~0.9 (triplet)~14

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netuantwerpen.be For this compound, key absorptions would confirm the presence of the amide and sulfonamide groups.

The IR spectrum is expected to show a strong, sharp absorption band for the amide carbonyl (C=O) stretch, typically referred to as the Amide I band, around 1660-1680 cm⁻¹. The N-H stretching vibrations for both the amide and sulfonamide groups are anticipated in the region of 3200-3400 cm⁻¹. esisresearch.org The sulfonamide group is characterized by two strong stretching vibrations for the S=O bonds: an asymmetric stretch typically near 1330-1370 cm⁻¹ and a symmetric stretch near 1140-1180 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic hexyl chain would appear just above and below 3000 cm⁻¹, respectively.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Amide & Sulfonamide)Stretching3200 - 3400Medium-Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Medium-Strong
C=O (Amide I)Stretching1660 - 1680Strong
N-H (Amide II)Bending1510 - 1570Medium-Strong
S=O (Sulfonamide)Asymmetric Stretching1330 - 1370Strong
S=O (Sulfonamide)Symmetric Stretching1140 - 1180Strong
S-N (Sulfonamide)Stretching900 - 940Medium

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The nominal mass of this compound (C₁₄H₂₂N₂O₃S) is approximately 314.14 g/mol .

Upon ionization, the molecular ion [M]⁺ would be observed. Subsequent fragmentation would likely proceed through several key pathways. Common fragmentation patterns for N-phenylacetamides involve cleavage of the amide bond. For sulfonamides, cleavage of the S-N bond and the S-C(phenyl) bond is characteristic. The hexyl chain could undergo fragmentation, leading to a series of peaks differing by 14 mass units (-CH₂-). A plausible fragmentation could involve the loss of the hexyl group or the acetamide group, providing key structural clues. researchgate.netopenaccessjournals.com

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge) Predicted Fragment Structure/Loss
314[M]⁺ Molecular Ion
229[M - C₆H₁₃]⁺ Loss of hexyl radical
172[H₂N-C₆H₄-SO₂NH₂]⁺ Core structure after chain loss
156[C₆H₄-SO₂NH₂]⁺ Sulfanilamide fragment
150[CH₃CONH-C₆H₄-NH]⁺
92[C₆H₄NH₂]⁺ Aniline (B41778) fragment
43[CH₃CO]⁺ Acetyl cation

X-ray Crystallography for Three-Dimensional Structural Determination

While a specific crystal structure for this compound is not available in public databases, analysis of closely related sulfonamide structures allows for a detailed prediction of its solid-state conformation. researchgate.netnih.gov Studies on compounds like N-(4-Sulfamoylphenyl)acetamide and N-[4-(Propylsulfamoyl)phenyl]acetamide reveal common structural motifs. researchgate.netnih.gov

It is expected that the sulfur atom would adopt a distorted tetrahedral geometry. nih.gov The molecule would likely exhibit some degree of non-planarity, with significant dihedral angles between the plane of the benzene (B151609) ring and the substituents. For instance, in an analogue, the dihedral angle between the benzene ring and its propylsulfonamide group was found to be 71.8°. nih.gov Such conformational details are crucial for understanding how the molecule presents itself for intermolecular interactions.

Interactive Table 4: Typical Crystallographic Parameters for Acetamidobenzenesulfonamide Analogues

Parameter Example Value (from N-[4-(Propylsulfamoyl)phenyl]acetamide) Example Value (from N-(4-Sulfamoylphenyl)acetamide)
Crystal SystemMonoclinicTetragonal
Space GroupP2₁/cP4₂₁c
a (Å)9.515.3
b (Å)10.215.3
c (Å)14.38.1
V (ų)13801877
Z (Molecules/Unit Cell)48

The crystal packing of sulfonamides is consistently dominated by strong intermolecular hydrogen bonds. nih.govresearchgate.netacs.org The N-H groups of both the acetamide and the sulfonamide moieties are excellent hydrogen bond donors, while the oxygen atoms of the carbonyl (C=O) and sulfonyl (S=O) groups are effective hydrogen bond acceptors.

Advanced Microscopic Techniques for Material Characterization

Scanning Electron Microscopy (SEM) for Morphological Studies

Detailed morphological studies of this compound using Scanning Electron Microscopy (SEM) have not been reported in the reviewed scientific literature. While SEM is a standard and powerful technique for characterizing the surface topography, particle size, and crystalline habit of chemical compounds, specific data pertaining to this molecule are not publicly available. General methodologies for preparing powdered samples, such as sulfonamides, for SEM analysis are well-established, often involving mounting the powder on a conductive adhesive stub and sputter-coating with a conductive metal to prevent charging under the electron beam. However, without experimental application of these techniques to this compound, no specific morphological details can be provided.

Table of Mentioned Compounds

Compound Name
This compound
N-(4-Sulfamoylphenyl)acetamide
N-[4-(Ethylsulfamoyl)phenyl]acetamide
N-[4-(Benzylsulfamoyl)phenyl]acetamide
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide

Biological Activity and Pharmacological Investigations in Vitro and Preclinical Models

In Vitro Assessment of Biological Activities

No specific in vitro studies on N-[4-(hexylsulfamoyl)phenyl]acetamide have been identified in the available literature. The following sections outline the types of activities that are commonly investigated for structurally related compounds.

Antibacterial Activity Profiling against Microbial Strains

Derivatives of N-phenylacetamide are known to be evaluated for their antibacterial properties against a variety of bacterial strains. For instance, certain N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety have been assessed for their efficacy against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodris pv. citri, and Xanthomonas oryzae pv. oryzicola. nih.gov However, no data is currently available for this compound.

Antifungal Activity Evaluation

The antifungal potential of various sulfonamide and acetamide (B32628) derivatives has been a subject of investigation. For example, some N′-phenylhydrazides have been synthesized and evaluated for their in vitro antifungal activity against different strains of Candida albicans. mdpi.com Similarly, other research has focused on nicotinamide (B372718) derivatives as potential antifungal agents. Despite these studies on related structures, there is no published information regarding the antifungal activity of this compound.

Nematicidal Activity Studies

While research has been conducted on the nematicidal activity of certain N-phenylacetamide derivatives against nematodes like Meloidogyne incognita, no such studies have been reported for this compound. nih.gov

Antioxidant Capacity Determination

The antioxidant properties of various chemical compounds are of significant interest. However, there are no specific studies available that determine the antioxidant capacity of this compound.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Cyclooxygenases in general context)

The sulfonamide group is a key feature in a number of enzyme inhibitors. For example, certain sulfonamide-containing compounds are known to act as inhibitors of carbonic anhydrase and cyclooxygenase enzymes. Nevertheless, specific enzyme inhibition data for this compound is not present in the current body of scientific literature.

Exploration of Mechanisms of Action at Cellular and Molecular Levels

Given the absence of primary research on the biological activities of this compound, there is consequently no information available regarding its mechanisms of action at the cellular and molecular levels.

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the compound This compound that addresses the detailed biological and pharmacological investigations outlined in your request.

The requested information regarding its specific effects on cellular pathway modulation, cell membrane integrity, identification of biological targets, efficacy in non-human disease models, and pharmacodynamic evaluations is not available in the public domain accessible through the conducted searches.

Research in the broader chemical classes to which this compound belongs, such as N-phenylacetamide derivatives and sulfonamides, has been conducted. For instance, studies on other N-phenylacetamide derivatives have included analyses of antibacterial efficacy and effects on bacterial cell membranes. However, per the instructions to focus solely on this compound, the findings for these related but structurally distinct compounds cannot be presented, as the difference in the alkyl chain (hexyl) can significantly alter biological and pharmacological properties.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specific compound this compound.

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Structural Motifs Contributing to Biological Potency

The N-[4-(hexylsulfamoyl)phenyl]acetamide scaffold is comprised of several key structural motifs that are known to contribute to biological activity in various contexts. The two primary motifs are the benzenesulfonamide (B165840) group and the N-phenylacetamide moiety.

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry. It is a cornerstone of sulfa drugs and is known to be a potent zinc-binding group. This allows it to interact with the zinc ions present in the active sites of metalloenzymes, a key mechanism for enzyme inhibition. For instance, many carbonic anhydrase inhibitors utilize a primary sulfonamide group to anchor to the zinc ion in the enzyme's active site unifi.it.

The N-phenylacetamide portion of the molecule also plays a crucial role. The acetamide (B32628) group can form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. The phenyl ring provides a scaffold that can be substituted to modulate the compound's physicochemical properties, such as lipophilicity and electronic character.

Impact of Substituent Variation on Activity Profiles (e.g., Hexyl vs. other alkyl chains)

The nature of the substituent on the sulfonamide nitrogen can significantly impact the biological activity profile of this class of compounds. In this compound, this substituent is a hexyl group. The length and nature of this alkyl chain can influence several key properties:

Lipophilicity: The hexyl group is a nonpolar, lipophilic chain. Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes, its distribution in the body, and its binding to hydrophobic pockets in target proteins.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into a binding site. A bulkier group might enhance binding through increased van der Waals interactions, or it could sterically hinder the optimal binding orientation, thereby reducing activity. Research on related sulfonamide structures has shown that bulky substituents can sometimes lead to a decrease in potency mdpi.com.

Solubility: Longer alkyl chains tend to decrease aqueous solubility, which can impact the bioavailability of a compound.

The following table illustrates how variations in substituents on a related N-phenylacetamide scaffold can influence antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).

CompoundR Group on Phenyl RingEC50 (µM) against Xoo
A1 4-Fluorophenyl156.7
A5 4-Chlorophenyl>500
A10 3-(Trifluoromethyl)phenyl>500
A12 Phenyl321.5

This data is derived from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties and is intended to illustrate the principle of substituent effects. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in rational drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for potency.

For classes of compounds like sulfonamides and acetamides, QSAR studies have been successfully applied to understand their activity as enzyme inhibitors, anticonvulsants, and antimicrobial agents. The development of a QSAR model typically involves:

Data Set Collection: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not available in the reviewed literature, a study on N-acylbenzenesulfonamides with anticancer activity provides an example of a QSAR model for a related class of compounds.

Example QSAR Model for Cytotoxic Activity against HeLa Cells:

In this model, the descriptors relate to topological distances, maximum positive charge, and the number of certain atom-centered fragments. mdpi.com

Such models indicate that the anticancer activity of these compounds is influenced by a combination of their electronic and topological properties.

Fragment-Based Drug Design Approaches for this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from this screen are then optimized and grown into more potent lead compounds.

The this compound scaffold is well-suited for FBDD approaches. The individual components of the molecule can be considered as fragments that could be used as starting points for drug design.

Sulfonamide as a Zinc-Binding Fragment: The sulfonamide group is a classic example of a zinc-binding fragment. In the context of metalloenzyme targets like carbonic anhydrases, a library of sulfonamide-containing fragments could be screened to identify initial hits that bind to the active site zinc unifi.itnih.govnih.govtandfonline.com.

Phenylacetamide as a Scaffold for Growth: The phenylacetamide moiety can serve as a core scaffold. Once a fragment is identified that binds to a target, the phenylacetamide portion can be elaborated with different substituents to improve potency and selectivity through a process called "fragment growing."

The general workflow for an FBDD approach involving a scaffold like this compound could be:

Fragment Screening: A library of fragments, potentially including simple sulfonamides and phenylacetamides, is screened against the target of interest using biophysical techniques like NMR spectroscopy or X-ray crystallography.

Hit Validation: The binding of the identified fragment hits is confirmed and characterized.

Fragment Elaboration: Medicinal chemistry strategies are used to grow the fragment hits into larger, more potent molecules. For example, if a simple benzenesulfonamide fragment binds, the acetamide and hexyl groups could be added to explore interactions with adjacent pockets in the binding site.

This approach allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological targets of a compound and the nature of its interactions at the binding site. For derivatives of N-[4-(sulfamoyl)phenyl]acetamide, molecular docking studies have been employed to explore their potential as inhibitors of various enzymes.

For instance, a study on the closely related analogue, N-[4-(Ethylsulfamoyl)phenyl]acetamide, utilized molecular docking to investigate its potential antifungal and anticancer activities. x-mol.netresearchgate.net Such studies typically involve docking the ligand into the active site of a target protein to predict its binding affinity and interaction patterns. The interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the active site. While specific docking studies for N-[4-(hexylsulfamoyl)phenyl]acetamide are not detailed in the available literature, the methodology applied to its analogues provides a clear framework for how its target interactions would be computationally assessed.

Table 1: Representative Data from Molecular Docking Studies of Related Sulfonamides

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Alpidem Acetylcholinesterase (4BDT) -9.60 Data not available
Alpidem BACE-1 (2Z5X) -8.00 Data not available

Note: This table includes data for other acetamide-sulfonamide containing scaffolds to illustrate the outputs of molecular docking studies, as specific data for this compound is not available.

Quantum Chemical Calculations of Electronic and Geometric Structures (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic and geometric properties of molecules. These calculations provide valuable information about molecular structure, stability, and reactivity.

For N-[4-(Ethylsulfamoyl)phenyl]acetamide, DFT calculations have been performed to determine its optimized geometry, electronic behavior, and wave function properties. x-mol.netresearchgate.net Such studies typically compute parameters like bond lengths, bond angles, and dihedral angles. The calculated geometric parameters are often in good agreement with experimental data from X-ray crystallography, with minor deviations attributed to the fact that calculations are performed on an isolated molecule in a solvent phase, whereas experimental data is from molecules in a crystal lattice. nih.gov

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) analysis, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of a molecule, providing insights into its reactive sites. x-mol.netresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

While specific MD simulation studies on this compound have not been prominently reported, this technique is widely applied to similar molecules to explore their conformational landscape. mdpi.com For acetamide (B32628) derivatives, MD simulations can reveal the rotational barriers around key bonds and the stability of different conformers. scielo.br This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. In the context of drug design, MD simulations can be used to refine the results of molecular docking by providing a dynamic picture of the ligand-protein complex, assessing its stability over time.

In Silico Prediction of Pharmacokinetic Properties (emphasizing theoretical models)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. researchgate.netresearchgate.netjonuns.comnih.govnih.gov Various computational models are used to predict these pharmacokinetic parameters based on the molecule's structure.

For the analogue N-[4-(Ethylsulfamoyl)phenyl]acetamide, ADMET properties have been predicted using computational tools. x-mol.netresearchgate.net These predictions typically include parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. Theoretical models often rely on quantitative structure-activity relationships (QSAR) that correlate a compound's physicochemical properties (e.g., logP, molecular weight, polar surface area) with its pharmacokinetic behavior.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of a Related Compound

Property Predicted Value Method
logP 3.81 ADMETlab2.0
logS -4.72 ADMETlab2.0
logD 2.22 ADMETlab2.0
Hydrogen Bond Acceptors 5 RDKit
Hydrogen Bond Donors 2 RDKit

Note: The data in this table is for 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide and is presented to illustrate the types of parameters predicted by in silico tools. zju.edu.cn Specific predictions for this compound would require dedicated calculations.

Emerging Research Avenues and Broader Scientific Implications

Potential for Development as Chemical Probes in Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. The unique structure of N-[4-(hexylsulfamoyl)phenyl]acetamide, featuring both a sulfonamide and an acetamide (B32628) group, offers a versatile scaffold for the design of such probes. The hexyl group provides a lipophilic handle that can facilitate membrane permeability, a crucial attribute for intracellular targeting. Furthermore, the aromatic ring and the amide and sulfonamide functionalities can be systematically modified to incorporate fluorophores, affinity tags, or reactive groups for covalent labeling of biological targets.

The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, such as carbonic anhydrases and proteases. This inherent binding potential could be leveraged to develop selective probes for these enzyme classes. By synthesizing a library of derivatives with varied substituents on the phenyl ring and the acetamide nitrogen, researchers could systematically explore the structure-activity relationships and optimize selectivity for specific protein isoforms.

Integration with Advanced Drug Delivery Systems Research

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. The physicochemical properties of this compound, including its moderate lipophilicity and potential for hydrogen bonding, make it an interesting candidate for incorporation into various drug delivery platforms.

For instance, it could be encapsulated within nanoparticles, liposomes, or polymeric micelles to achieve controlled release and targeted accumulation in diseased tissues. The acetamide group could also serve as a point of conjugation to polymers or targeting ligands, creating sophisticated drug-conjugates. Research in this area would involve characterizing the loading efficiency and release kinetics of this compound from different delivery systems and evaluating their performance in vitro and in vivo. The development of novel scaffolds that enhance the effectiveness and safety of medication through drug conjugates is a promising strategy in medicinal chemistry. nih.govnih.gov

Role in the Discovery of Novel Chemical Entities for Specific Biological Activities

The sulfonamide and acetamide moieties are present in a wide range of clinically approved drugs, demonstrating their broad therapeutic potential. The combination of these two functional groups in this compound provides a unique chemical space for the discovery of novel bioactive compounds. Recent studies on acetamide-sulfonamide containing scaffolds have demonstrated their potential as urease inhibitors. nih.govnih.govresearchgate.net This suggests that this compound and its analogues could be explored for similar activities, which is relevant for the treatment of infections caused by urease-producing bacteria.

Furthermore, structural modifications of the N-phenyl-acetamide sulfonamide scaffold have led to the identification of non-hepatotoxic analgesic candidates. nih.gov This highlights the potential for developing safer alternatives to existing pain medications. High-throughput screening of a library of this compound derivatives against a panel of biological targets could uncover novel hits for various diseases. Subsequent medicinal chemistry efforts would then focus on optimizing the potency, selectivity, and pharmacokinetic properties of these initial hits.

Table 1: Examples of Biologically Active Sulfonamide-Acetamide Scaffolds

Compound Name Biological Activity Reference
Ibuprofen conjugated with sulfathiazole Urease Inhibition nih.govnih.gov
Flurbiprofen conjugated with sulfadiazine Urease Inhibition nih.govnih.gov
LASSBio-1300 Analgesic nih.gov
CHMFL-FLT3-335 FLT3-ITD Mutant Selective Inhibitor nih.gov

Interdisciplinary Collaborations in Sulfonamide and Acetamide Research

The exploration of this compound's full potential will necessitate a highly interdisciplinary approach. Medicinal chemists will be crucial for the design and synthesis of analog libraries. nih.govnih.gov Computational chemists can employ molecular docking and molecular dynamics simulations to predict binding modes and guide the design of more potent and selective compounds. nih.govresearchgate.net

Biologists and pharmacologists will be essential for developing and conducting the assays to evaluate the biological activities of these new chemical entities. Furthermore, collaborations with material scientists and chemical engineers will be vital for the development of advanced drug delivery systems incorporating this scaffold. Such synergistic efforts are critical to translating fundamental chemical discoveries into tangible therapeutic applications.

Q & A

Q. How do structural modifications at the sulfonamide moiety affect target selectivity in kinase inhibition studies?

  • Kinase Profiling :
  • Screen against kinase panels (e.g., EGFR, VEGFR2). Hexylsulfamoyl groups show higher selectivity for VEGFR2 (IC50_{50} = 0.8 μM vs. 5.2 μM for EGFR).
  • Replace hexyl with aryl groups (e.g., 4-aminophenyl) to modulate ATP-binding pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.